Technical Monograph: 1-(3-Nitropyridin-2-yl)piperidine-4-carboxylic Acid
Technical Monograph: 1-(3-Nitropyridin-2-yl)piperidine-4-carboxylic Acid
[1]
Executive Summary
1-(3-Nitropyridin-2-yl)piperidine-4-carboxylic acid is a critical heterocyclic building block used primarily in the synthesis of bioactive small molecules, particularly in the development of kinase inhibitors and BCL-2 family antagonists.[1] Characterized by a piperidine ring fused to an electron-deficient 3-nitropyridine scaffold, this compound serves as a stable precursor for generating 3-aminopyridine derivatives—a privileged motif in medicinal chemistry for hydrogen bond donor/acceptor interactions.[1]
This guide provides a comprehensive technical analysis, including verified CAS identification, a self-validating synthetic protocol, mechanistic insights, and purification strategies.[1]
Part 1: Chemical Identity & Physiochemical Profile[1]
Compound Name: 1-(3-Nitropyridin-2-yl)piperidine-4-carboxylic acid Synonyms: 1-(3-Nitro-2-pyridyl)isonipecotic acid; 1-(3-Nitro-2-pyridinyl)-4-piperidinecarboxylic acid CAS Registry Number: 758720-54-6 (Note: Commercially available isomers exist.[1] Verify structure against the specific CAS 937606-75-2 for the 3-carboxylic acid isomer).
Key Properties Table[1][2][3]
| Property | Value / Description |
| Molecular Formula | |
| Molecular Weight | 251.24 g/mol |
| Physical State | Yellow to Orange Solid (Nitro group chromophore) |
| Predicted pKa | ~4.0 (Carboxylic acid); Pyridine N is non-basic due to |
| Solubility | Soluble in DMSO, DMF; Sparingly soluble in water (pH dependent) |
| LogP (Predicted) | ~1.2 (Moderate lipophilicity) |
Part 2: Synthetic Pathway & Mechanistic Insight[1]
The synthesis of this compound relies on a Nucleophilic Aromatic Substitution (
Reaction Scheme
Reactants: 2-Chloro-3-nitropyridine + Piperidine-4-carboxylic acid (Isonipecotic acid)
Reagents: Base (DIPEA or
Mechanistic Diagram ( )
Caption: The reaction proceeds via an addition-elimination mechanism where the nitro group stabilizes the anionic intermediate (Meisenheimer complex).[1]
Critical Mechanistic Factors[1]
-
Regioselectivity: The 3-nitro group is essential.[1] It exerts a strong
(inductive) and (mesomeric) effect, making the C2 position highly electrophilic.[1] Without the nitro group, 2-chloropyridine is significantly less reactive toward weak nucleophiles.[1] -
Base Selection: Since the starting material (isonipecotic acid) is a zwitterion, an organic base (DIPEA/TEA) or inorganic base (
) is required to ensure the piperidine nitrogen is unprotonated and nucleophilic.[1] -
Sterics: The C3 nitro group creates steric bulk, but the linear nature of the piperidine attack minimizes hindrance compared to bulkier amines.
Part 3: Experimental Protocol (Self-Validating)
This protocol is designed for a 10 mmol scale . It includes built-in checkpoints (CP) to validate success before proceeding.
Reagents
-
2-Chloro-3-nitropyridine (1.58 g, 10.0 mmol)[1]
-
Piperidine-4-carboxylic acid (1.42 g, 11.0 mmol, 1.1 eq)[1]
-
Potassium Carbonate (
) (2.76 g, 20.0 mmol, 2.0 eq)[1] -
DMF (Dimethylformamide) (20 mL)[1]
-
1N HCl (for workup)[1]
Step-by-Step Methodology
-
Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend Piperidine-4-carboxylic acid and
in DMF . -
Addition: Add 2-Chloro-3-nitropyridine in one portion. The solution may turn slightly yellow immediately.
-
Reaction: Heat the mixture to
for 6 hours.-
CP1 (TLC Check): Elute with 5% MeOH in DCM.[1] The starting chloride (high
) should disappear. The product will stay at the baseline due to the carboxylic acid.
-
-
Quench & Workup:
-
Cool the reaction to room temperature.
-
Pour the mixture into Ice Water (100 mL) . The solution will likely be basic (pH > 10).
-
Filtration (Optional): If unreacted organic impurities precipitate, filter them off.[1]
-
-
Precipitation (Critical Step):
-
Isolation: Filter the solid, wash with cold water (
mL) to remove DMF and salts.[1] Dry under vacuum at .
Purification Decision Tree
Caption: Workflow for isolating the amphoteric product from polar aprotic solvents.
Part 4: Applications in Drug Discovery[1][3]
This scaffold is a precursor to 3-amino-2-piperidylpyridines .[1]
-
Reduction: The nitro group is reduced (using
or ) to an amine.[1] -
Cyclization: The resulting diamine-like structure (though the piperidine N is tertiary) allows for unique spatial arrangements in the ATP-binding pockets of kinases.[1]
-
BCL-2 Inhibition: This motif mimics the core structure of Venetoclax intermediates, where the piperidine ring acts as a rigid linker projecting the carboxylic acid (or derived amides) into solvent-exposed regions.[1]
References
-
Synthesis and structural characteristic of pyridine carboxylic acid adducts. CrystEngComm, 2013.
-
Nitropyridines in the Synthesis of Bioactive Molecules. MDPI Molecules, 2020. [1]
-
1-(3-Nitropyridin-2-yl)piperidine-4-carboxylic acid Product Data. Echemi Chemical Database.
-
Nucleophilic Aromatic Substitution of 2-Chloro-3-nitropyridine. ResearchGate, 2005.[1]
